1-(3,4,5-trifluorophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-trifluorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of three fluorine atoms attached to a benzene ring, along with an ethane-1,2-diol moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically occurs under mild conditions, yielding the desired diol compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3,4,5-trifluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-trifluorophenyl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(3,4,5-trifluorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4,5-trifluorophenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: Another fluorinated compound with different functional groups, leading to distinct chemical properties and applications.
1-(3,4,5-trifluorophenyl)ethane-1,2-diamine: A related compound with amine groups instead of hydroxyl groups, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of fluorine atoms and diol moiety, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
1547867-40-2 |
---|---|
Molekularformel |
C8H7F3O2 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
1-(3,4,5-trifluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H7F3O2/c9-5-1-4(7(13)3-12)2-6(10)8(5)11/h1-2,7,12-13H,3H2 |
InChI-Schlüssel |
UGOXHGNJILLWPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)C(CO)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.